
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester is a synthetic organic compound. It is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters. This compound is characterized by the presence of a boronate ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester typically involves the esterification of L-Tyrosine followed by the introduction of the boronate ester group. The process can be summarized as follows:
Esterification: L-Tyrosine is reacted with methanol in the presence of an acid catalyst to form the methyl ester of L-Tyrosine.
Boronate Ester Formation: The methyl ester is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to introduce the boronate ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-Tyrosine are esterified using methanol and an acid catalyst in industrial reactors.
Boronate Ester Introduction: The methyl ester is then subjected to boronate ester formation using industrial-scale palladium-catalyzed reactions.
化学反応の分析
Types of Reactions
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronate ester group to a hydroxyl group.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Biaryl compounds formed through cross-coupling reactions.
科学的研究の応用
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
作用機序
The mechanism of action of L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
L-Tyrosine methyl ester: Lacks the boronate ester group, limiting its utility in cross-coupling reactions.
Phenylboronic acid: Contains a boronic acid group instead of a boronate ester, offering different reactivity and stability.
4-Bromo-L-tyrosine methyl ester: Contains a bromine atom, making it suitable for different types of substitution reactions.
Uniqueness
L-Tyrosine, O-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester is unique due to the presence of both the L-Tyrosine backbone and the boronate ester group. This combination allows it to participate in a wide range of chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C17H26BNO5 |
|---|---|
分子量 |
335.2 g/mol |
IUPAC名 |
methyl 2-amino-3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C17H26BNO5/c1-16(2)17(3,4)24-18(23-16)12-9-11(7-8-14(12)21-5)10-13(19)15(20)22-6/h7-9,13H,10,19H2,1-6H3 |
InChIキー |
PAFVEEVCDXTHHL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OC)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




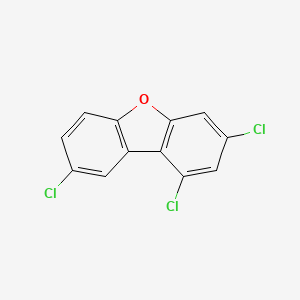
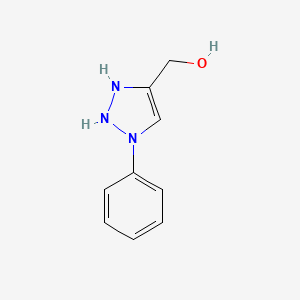
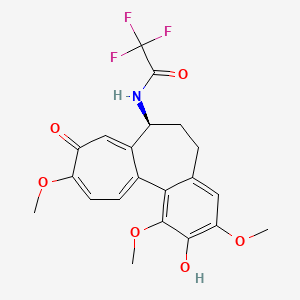
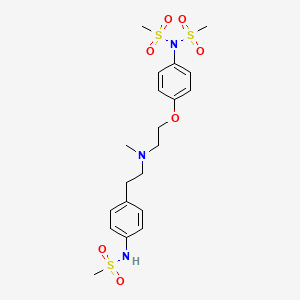
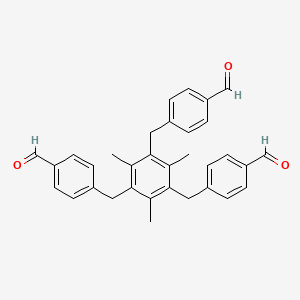
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
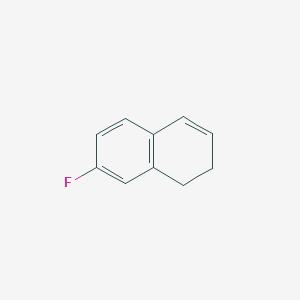


![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
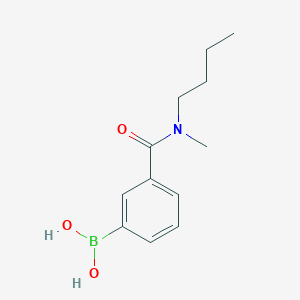
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
